molecular formula C11H17N3 B2694337 3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine CAS No. 2034551-04-5

3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine

Cat. No.: B2694337
CAS No.: 2034551-04-5
M. Wt: 191.278
InChI Key: YGRYCUMJFFOYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a pyrazole moiety and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine typically involves multi-step organic reactions. One common approach is the condensation of a suitable piperidine derivative with a pyrazole-containing reagent under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for cost-effectiveness, scalability, and environmental considerations, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

  • 1-(2-Pyrazol-1-ylethyl)piperidine
  • 3-Methylidene-1-(2-pyridyl)piperidine
  • 3-Methylidene-1-(2-imidazol-1-ylethyl)piperidine

Uniqueness

3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a pyrazole moiety and a methylene group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-methylidene-1-(2-pyrazol-1-ylethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-11-4-2-6-13(10-11)8-9-14-7-3-5-12-14/h3,5,7H,1-2,4,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRYCUMJFFOYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.